Bienvenue dans la boutique en ligne BenchChem!

Retigabine Dihydrochloride

Kv7.2/Kv7.3 activation EC50 Patch-clamp electrophysiology

As the sole clinically validated pan-Kv7 (KCNQ2-5) positive allosteric modulator, Retigabine dihydrochloride is the indispensable benchmark standard for ion channel research. Its unique combinatorial profile—potent Kv7.2-7.5 activation, voltage-dependent gating modulation, and dual Kv7/GABA-A activity—cannot be replicated by flupirtine or newer Kv7 activators. The dihydrochloride salt ensures superior aqueous solubility (≥52.4 mg/mL H2O) for DMSO-free assay preparation, avoiding solvent artifacts in electrophysiology. At ≥98% HPLC purity, it provides reliable positive controls for automated patch-clamp, Ca²⁺ imaging, and bioanalytical method validation. Choose the reference compound against which all next-generation Kv7 modulators must be benchmarked.

Molecular Formula C16H20Cl2FN3O2
Molecular Weight 376.2 g/mol
CAS No. 150812-13-8
Cat. No. B024029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetigabine Dihydrochloride
CAS150812-13-8
SynonymsN-(2-Amino-4-(4-fluorobenzylamino)phenyl)carbamic Acid Ethyl Ester Dihydrochloride;  Ethyl [2-Amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]carbamate Dihydrochloride;  D 20443;  Ezogabine Dihydrochloride_x000B_
Molecular FormulaC16H20Cl2FN3O2
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl
InChIInChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H
InChIKeyWSGFOWNASITQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retigabine Dihydrochloride (CAS 150812-13-8): Foundational Pan-Kv7 Activator for Epilepsy and Ion Channel Research


Retigabine dihydrochloride (ezogabine) is the prototypical first-in-class positive allosteric modulator (PAM) of neuronal voltage-gated Kv7 (KCNQ2-5) potassium channels [1]. As the sole clinically approved antiseizure drug targeting Kv7 channels , it serves as an essential research tool for studying M-current modulation, neuronal hyperexcitability, and genetic channelopathies. Its dihydrochloride salt form (C16H20Cl2FN3O2, MW 376.25) provides enhanced aqueous solubility for in vitro and in vivo applications . Unlike newer Kv7 activators, retigabine represents the benchmark pan-Kv7 opener against which all subsequent channel modulators are compared [2].

Why Retigabine Dihydrochloride Remains Irreplaceable for Kv7 Channel Research Despite Clinical Withdrawal


Generic substitution of retigabine dihydrochloride with other Kv7 activators (e.g., flupirtine, XEN1101, ICA-27243) fails because retigabine possesses a unique combinatorial profile: pan-Kv7.2-7.5 activation with voltage-dependent gating modulation [1], distinct binding site engagement [2], and well-characterized pharmacokinetic and toxicological benchmarks [3]. Unlike flupirtine, which was withdrawn for hepatotoxicity [4], or XEN1101, which lacks the structural features for dimerization-related pigmentation [5], retigabine occupies a critical middle ground—it is the only clinically validated Kv7 activator with extensive human safety data across a defined therapeutic window (plasma half-life 6-8 hours, oral bioavailability ~60%) [3]. Its dual Kv7/GABA-A receptor modulation at higher concentrations further distinguishes it from subtype-selective alternatives [6]. For researchers investigating Kv7 channel pharmacology, retigabine dihydrochloride provides the indispensable reference standard against which all novel modulators must be benchmarked.

Retigabine Dihydrochloride: Head-to-Head Quantitative Differentiation Against Key Kv7 Activator Comparators


Retigabine Demonstrates ~20-Fold Lower Potency for Kv7.2/3 Activation Compared to Next-Generation XEN1101

In direct head-to-head electrophysiological comparisons, retigabine (ezogabine) exhibits substantially lower potency for Kv7.2/Kv7.3 heterotetramer activation compared to the next-generation clinical candidate XEN1101 [1]. This 20- to 22-fold difference defines retigabine as the lower-potency benchmark and positions it as an essential control compound for evaluating novel Kv7 modulators [1].

Kv7.2/Kv7.3 activation EC50 Patch-clamp electrophysiology Potency differentiation

Retigabine Exerts Voltage-Dependent Kv7.2 Activation, Contrasting with Voltage-Independent Activation by ICA-27243

Retigabine activates Kv7.2 channels through a voltage-dependent mechanism, shifting the voltage dependence of activation to more negative potentials [1]. In contrast, ICA-27243 induces a voltage-independent current on Kv7.2 channels [1]. This mechanistic divergence reflects distinct binding sites—retigabine binds within the channel pore, whereas ICA-27243 targets the voltage-sensor domain [1].

Kv7.2 channel Voltage-dependent gating Mechanism of action Binding site

Retigabine Exhibits 5-Fold Higher Potency Than ICA-27243 in Inhibiting TRPV1-Mediated Calcium Responses

In a functional nociceptive signaling assay using F11 immortalized sensory neurons, retigabine inhibits bradykinin (BK)-induced intracellular Ca2+ increases with approximately 5-fold greater potency than ICA-27243 [1]. This functional advantage positions retigabine as the preferred pan-Kv7 activator for studying Kv7-TRPV1 crosstalk in pain research [1].

TRPV1 Pain Calcium signaling F11 sensory neurons IC50

Retigabine Lacks the Structural Features for Pigmentation-Causing Dimer Formation, Defining Safety Profile Relative to Its Own Clinical Legacy

Retigabine's clinical use was associated with tissue discoloration due to the formation of chromophoric phenazinium-type dimers [1]. In contrast, XEN1101 was specifically designed to lack the requisite structural features for this dimerization, thereby eliminating pigmentation risk [1]. This safety differentiation, while unfavorable to retigabine, is a critical factor for researchers selecting between legacy and next-generation Kv7 activators for long-term in vivo studies [1].

Safety Pigmentation Dimerization Structural alert Toxicity

Retigabine's N-Acetyl Metabolite (NAMR) Contributes to Pharmacological Activity, Distinguishing Metabolic Profile from Flupirtine

Retigabine undergoes extensive N-acetylation to form N-acetyl-retigabine (NAMR, AWD21-360), an active metabolite that contributes to its overall pharmacological effect [1]. In contrast, flupirtine's metabolic pathway involves quinone diimine formation linked to hepatotoxicity [2]. Retigabine and NAMR are not metabolized by CYP450 enzymes, reducing drug-drug interaction potential [3]. Renal excretion accounts for 85% of elimination, with unchanged retigabine comprising ~36% [1].

Metabolism N-acetylation Active metabolite Pharmacokinetics Excretion

Retigabine Dihydrochloride Salt Form Offers Superior Aqueous Solubility for In Vitro Assay Preparation

Retigabine dihydrochloride demonstrates high aqueous solubility (≥52.4 mg/mL in H2O with gentle warming), enabling preparation of concentrated stock solutions without organic solvents for cell-based assays [1]. In DMSO, solubility reaches ≥18.8-20 mg/mL [1]. In contrast, retigabine free base exhibits poor water solubility (<1 mg/mL) and requires DMSO for dissolution . The dihydrochloride salt also offers ≥8.71 mg/mL solubility in ethanol [1], providing flexibility for various experimental protocols.

Solubility Formulation DMSO Water Stock solution

Retigabine Dihydrochloride: Recommended Research Applications Based on Quantitative Differentiation Evidence


Benchmarking Novel Kv7 Activators in Electrophysiology Assays

Retigabine dihydrochloride serves as the essential low-potency reference compound for evaluating next-generation Kv7 activators. With an EC50 of 0.920-0.950 µM for Kv7.2/3 activation, it provides a clear 20-fold potency gap against clinical candidate XEN1101 (EC50 0.042 µM), enabling robust structure-activity relationship (SAR) analysis . Use retigabine as the positive control in automated patch-clamp (e.g., Sophion Qube 384) or manual electrophysiology experiments to establish baseline channel activation and to validate assay sensitivity. Its voltage-dependent mechanism also makes it the appropriate comparator for compounds targeting the channel pore versus voltage-sensor domain .

Investigating Kv7-TRPV1 Crosstalk in Nociceptive Signaling

For pain research involving sensory neuron excitability, retigabine dihydrochloride demonstrates 5-fold higher functional potency (IC50 ~1 µM) than ICA-27243 (IC50 ~5 µM) in inhibiting TRPV1-mediated calcium responses . This makes retigabine the preferred pan-Kv7 activator for studying M-current modulation of nociceptor signaling in F11 sensory neurons or primary DRG cultures. Its broad Kv7.2-7.5 activation profile ensures comprehensive coverage of neuronal Kv7 subtypes implicated in pain pathways, whereas subtype-selective activators may miss critical channel contributions .

Developing LC-MS/MS Analytical Methods for Retigabine and N-Acetyl Metabolite Quantification

Retigabine dihydrochloride, with HPLC purity ≥98% (typically 98-99.49% from reputable vendors), serves as the primary analytical reference standard for developing and validating bioanalytical methods . Given that retigabine forms an active N-acetyl metabolite (NAMR) that contributes to overall pharmacology, accurate quantification of both parent and metabolite is essential for PK/PD studies . The dihydrochloride salt's high aqueous solubility facilitates preparation of calibration standards and quality control samples without organic solvent interference .

Preparing Aqueous Stock Solutions for Cell-Based Assays

Retigabine dihydrochloride's superior aqueous solubility (≥52.4 mg/mL in H2O with gentle warming) enables DMSO-free stock solution preparation, a critical advantage for electrophysiology, calcium imaging, and other assays sensitive to solvent artifacts . Unlike the free base, which requires DMSO for dissolution, the dihydrochloride salt can be directly dissolved in aqueous buffers, eliminating concerns about DMSO carryover effects on ion channel function. For maximum stability, aliquot and store solutions at -20°C, using within one month of preparation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retigabine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.